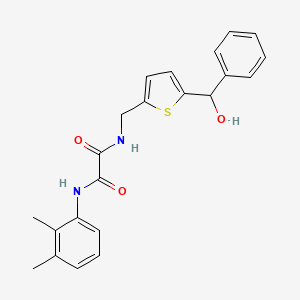

![molecular formula C10H10ClNO3 B2376656 2-[(2-Chlorophenyl)formamido]propanoic acid CAS No. 936015-11-1](/img/structure/B2376656.png)

2-[(2-Chlorophenyl)formamido]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(2-Chlorophenyl)formamido]propanoic acid” is an organic compound with the CAS Number: 936015-11-1 . It has a molecular weight of 227.65 . The IUPAC name for this compound is N-(2-chlorobenzoyl)alanine . It is usually stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10ClNO3/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11/h2-6H,1H3,(H,12,13)(H,14,15) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .Scientific Research Applications

Enantioseparation and Chiral Recognition

- Enantioseparation by Countercurrent Chromatography : The study by (Yang Jin et al., 2019) focused on the chiral separation of racemic 2-(2-chlorophenyl)propanoic acids using hydroxypropyl-β-cyclodextrin as a chiral additive. This research emphasized the role of chlorine substituents in chiral recognition and separation, demonstrating the complexities in achieving successful enantioseparation for such compounds.

Fluorescence Derivatisation and Biological Assays

- Application as a Fluorescent Derivatising Agent : The research by (V. Frade et al., 2007) explored the use of 3-(Naphthalen-1-ylamino)propanoic acid, a related compound, in fluorescence derivatisation of amino acids. The derivatives exhibited strong fluorescence, making them suitable for biological assays. This suggests potential applications for 2-[(2-Chlorophenyl)formamido]propanoic acid in similar fluorescence-based applications.

Catalysis and Synthesis

- Enantioselective Catalysis : (L. Panella et al., 2006) reported the enantioselective hydrogenation of N-formyl dehydroamino esters, using specific ligands to achieve high enantioselectivities. The role of formamido groups, like those in this compound, is crucial in such reactions, indicating potential uses in asymmetric synthesis and catalysis.

Environmental and Water Treatment Research

- Degradation in Environmental Systems : A study by (R. W. Matthews, 1990) on the degradation of chlorophenols in water treatments using UV light and TiO2 suspensions can provide insights into the environmental fate of related chlorophenyl compounds like this compound. Understanding the degradation pathways and products is essential for environmental risk assessment.

Safety and Hazards

Properties

IUPAC Name |

2-[(2-chlorobenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11/h2-6H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHWUYGTNAGDHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2376576.png)

![2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2376580.png)

![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/no-structure.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2376582.png)

![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2376584.png)